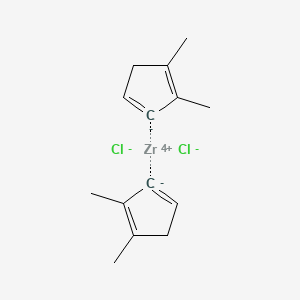
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is a chemical compound with the molecular formula C10H10O4 It is a member of the benzodioxepine family, characterized by a benzene ring fused to a dioxepine ring
Preparation Methods
The synthesis of 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid typically involves several steps. One common method includes the N-nitrosation of a precursor compound using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the study of molecular interactions and pathways .
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid can be compared to other similar compounds such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid and 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid. These compounds share a similar core structure but differ in the functional groups attached to the benzodioxepine ring. The unique properties of this compound make it particularly useful in specific research applications .
Properties
CAS No. |
33632-66-5 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c11-6-5-14-7-3-1-2-4-8(7)15-9(6)10(12)13/h1-4,6,9,11H,5H2,(H,12,13) |
InChI Key |
KXKXVHVPGVIMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC=CC=C2O1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


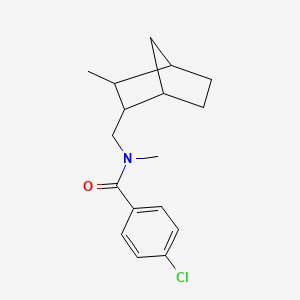
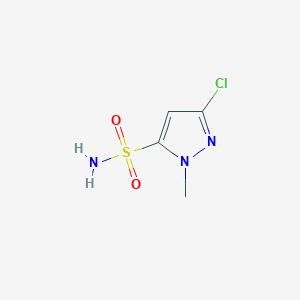


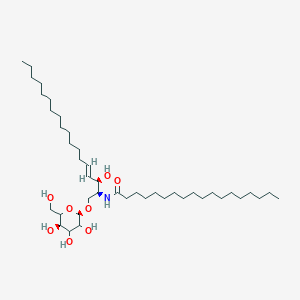
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
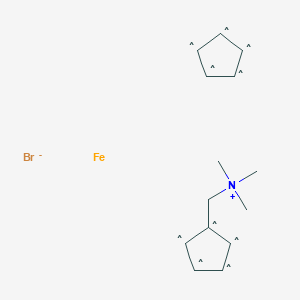
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)




![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)
